molecular formula C11H12F3NO2S B2974162 N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2324859-30-3

N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2974162
CAS No.: 2324859-30-3
M. Wt: 279.28
InChI Key: WWHHYQZMHDVMIQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 2324859-30-3) is a chemical compound with a molecular formula of C11H12F3NO2S and a molecular weight of 279.28 g/mol . This reagent features a cyclopropylamine group and a methanesulfonamide moiety linked to a trifluoromethyl-substituted benzene ring, a structure common in medicinal chemistry research. Compounds with cyclopropyl and sulfonamide functional groups are of significant interest in pharmaceutical development. Recent scientific literature highlights that structural analogs, particularly those combining cyclopropyl amide and sulfonamide groups, are being investigated as potent inhibitors in biological systems . Specifically, such molecules have shown promising activity in attenuating RANKL-mediated osteoclast differentiation in vitro , indicating potential for research into bone resorption disorders . Furthermore, related sulfonamide derivatives are being explored in phenotypic screens for new anti-tuberculosis agents with a potentially novel mode of action, underscoring the value of this chemical class in infectious disease research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated environment.

Properties

IUPAC Name

N-cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-11(13,14)9-3-1-8(2-4-9)7-18(16,17)15-10-5-6-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHHYQZMHDVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique chemical behavior. The presence of the sulfonamide functional group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation .
  • Anticancer Potential : There are indications that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology .

The biological effects of this compound are believed to stem from its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways, thereby altering cellular responses .
  • Receptor Modulation : It could act on various receptors, influencing signal transduction pathways crucial for cell proliferation and survival .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated enhanced apoptosis induction compared to standard treatments .
  • Anti-inflammatory Effects : Research demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialPotential activity against various pathogens,
Anti-inflammatoryReduction of cytokine levels
AnticancerInduction of apoptosis in cancer cell lines ,

Future Directions

Given the promising biological activities observed, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways influenced by this compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to establish safety profiles and dosage parameters.
  • Analog Development : Synthesizing derivatives to enhance potency and selectivity for specific biological targets.

Comparison with Similar Compounds

Research Findings and Limitations

  • : Compounds with 4-TFMP and small R1 groups (e.g., cyclopropyl) show moderate herbicidal activity, but further optimization is needed for grass weed control .
  • : Sulfentrazone’s dichlorophenyl and triazolyl groups exemplify how heterocyclic modifications enhance soil persistence and bioavailability .
  • : The lack of activity data for N-[2-(3-chlorophenyl)-...]methanesulfonamide highlights the critical role of substituent positioning in biological efficacy .

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